molecular formula C10H19NO2 B12082761 Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate

Cat. No.: B12082761
M. Wt: 185.26 g/mol
InChI Key: RXSFQSCXBCXJOK-UHFFFAOYSA-N
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Description

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure It is a derivative of cyclobutane carboxylate, where the carboxylate group is esterified with a methyl group and substituted with an amino group attached to a 2-methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate typically involves the following steps:

    Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a cyclobutane derivative.

    Esterification: The carboxylate group is esterified with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor functions.

    Pathway Modulation: Influencing biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(cyclopropylamino)cyclobutane-1-carboxylate
  • Methyl 1-aminocyclobutanecarboxylate hydrochloride

Uniqueness

Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutane ring structure and the presence of both amino and ester functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 1-(2-methylpropylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-8(2)7-11-10(5-4-6-10)9(12)13-3/h8,11H,4-7H2,1-3H3

InChI Key

RXSFQSCXBCXJOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1(CCC1)C(=O)OC

Origin of Product

United States

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